molecular formula C9H19IN2 B14268392 2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 183613-56-1

2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14268392
CAS No.: 183613-56-1
M. Wt: 282.17 g/mol
InChI Key: JIWHVLNDRCXAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide is a synthetic organic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high stability, reactivity, and potential for diverse applications make it a valuable compound in various fields of research and industry .

Properties

CAS No.

183613-56-1

Molecular Formula

C9H19IN2

Molecular Weight

282.17 g/mol

IUPAC Name

2-ethyl-1,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C9H18N2.HI/c1-6-9-10(4)7(2)8(3)11(9)5;/h9H,6H2,1-5H3;1H

InChI Key

JIWHVLNDRCXAML-UHFFFAOYSA-N

Canonical SMILES

CCC1[NH+](C(=C(N1C)C)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.